![molecular formula C26H31N5O4S B2377734 5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-86-3](/img/structure/B2377734.png)

5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

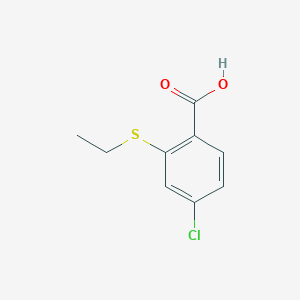

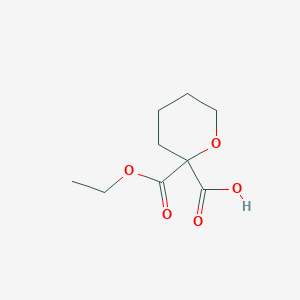

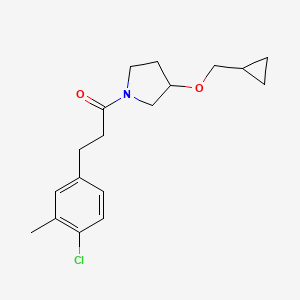

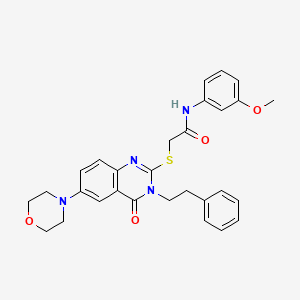

The compound is a complex organic molecule with several functional groups. It contains a benzylpiperazine moiety, which is often found in pharmaceuticals and has been studied for its potential antimicrobial activity . The compound also contains a triazole ring, which is a common motif in medicinal chemistry due to its ability to bind to various biological targets .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, NMR, and mass spectroscopy . These techniques provide information about the functional groups present in the compound and their arrangement .Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the triazole ring is known to participate in click reactions, which are widely used in chemical synthesis . The benzylpiperazine moiety could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple aromatic rings and a piperazine moiety suggests that the compound is likely to be relatively non-polar .Aplicaciones Científicas De Investigación

- Compound 7b was synthesized by reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

- Docking studies with oxidoreductase protein structures (PDB ID 1XDQ and 3QLS) supported its inhibitory potency .

- While compound 7b showed antibacterial activity, it also displayed fungicidal activity against Candida galibrata ATCC 15126 strain .

- Although specific data on compound 7b’s anticancer activity is not available, related coumarin derivatives have shown promise against cancer cell lines .

- Coumarins, including 7b, have been investigated for their antioxidant and anti-inflammatory properties .

Antimicrobial Activity

Antifungal Properties

Anticancer Potential

Antioxidant and Anti-inflammatory Effects

Anticoagulant Research

Structure-Activity Relationship Studies

Mecanismo De Acción

Target of Action

Similar compounds with a4-benzylpiperazin-1-yl and 3,4,5-trimethoxyphenyl moiety have shown significant antimicrobial activity . These compounds have been found to interact with the oxidoreductase proteins in various organisms .

Mode of Action

Based on the structure and activity of similar compounds, it can be inferred that this compound may interact with its targets (such as oxidoreductase proteins) and induce changes that lead to its antimicrobial activity .

Biochemical Pathways

Given its potential interaction with oxidoreductase proteins, it may influence pathways involving oxidation-reduction reactions .

Result of Action

Similar compounds have exhibited significant antibacterial and antifungal activity , suggesting that this compound may also have similar effects.

Action Environment

This compound represents an interesting area for future research given the antimicrobial activity of structurally similar compounds .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Benzylpiperazine derivatives have been associated with a range of biological activities, which could potentially lead to side effects . Proper safety precautions should be taken when handling and storing the compound.

Direcciones Futuras

Future research could focus on exploring the biological activity of the compound and optimizing its properties for potential therapeutic applications. This could involve testing the compound against various biological targets, studying its pharmacokinetics and toxicity, and potentially modifying its structure to improve its activity .

Propiedades

IUPAC Name |

5-[(4-benzylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O4S/c1-17-27-26-31(28-17)25(32)24(36-26)22(19-14-20(33-2)23(35-4)21(15-19)34-3)30-12-10-29(11-13-30)16-18-8-6-5-7-9-18/h5-9,14-15,22,32H,10-13,16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNSCSYRFGKBJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)CC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2377651.png)

![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)

![Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2377665.png)

![(E)-4-(Dimethylamino)-1-[3-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2377672.png)